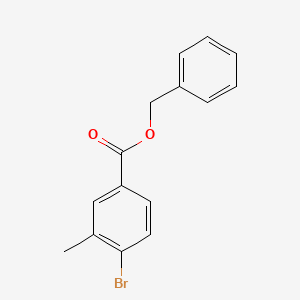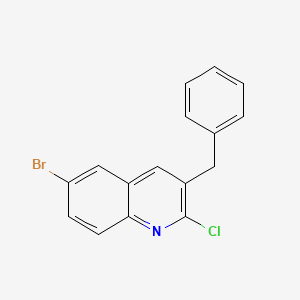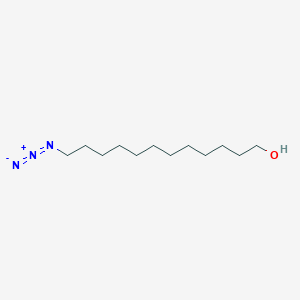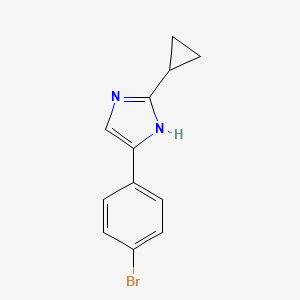![molecular formula C12H18N2OS B1443054 1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide CAS No. 1311318-22-5](/img/structure/B1443054.png)
1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide
Overview
Description
This compound, also known as S-{3-[(dimethylamino)methyl]phenyl} dimethylthiocarbamate , has a molecular formula of C12H18N2OS . It has a molecular weight of 238.35 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Reactions and Derivatives
- Chemical Reactions and Derivatives : N-Phenylmaltimide, when reacted with chlorosulfonic acid, yields sulfonyl chloride, which affords corresponding sulfonamides when treated with dimethylamine or aniline. Further reactions with diethylamine or other amines can lead to various derivatives, indicating the chemical versatility of these compounds (Cremlyn & Nunes, 1987).
Synthesis Applications
- Regioselective Synthesis and Screening : In a study on the synthesis of N-phenylpyrazole derivatives, the reaction of certain compounds with dimethylformamide-dimethylacetal (DMF-DMA) was explored. This study highlights the role of dimethylformamide derivatives in regioselective synthesis processes, which are important in medicinal chemistry (Farag et al., 2008).
- Environmentally Benign Synthesis : A study reported an environmentally friendly protocol for synthesizing 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes using dimethylformamide derivatives. This approach emphasizes the role of these compounds in sustainable chemistry (Pandit et al., 2016).
Analytical Applications
- Gas-Liquid Chromatography : Dimethylformamide derivatives have been found to react with primary sulfonamides to form N-dimethylaminomethylene derivatives, which possess excellent properties for gas-liquid chromatographic analysis. This underscores their utility in analytical chemistry (Vandenheuvel & Gruber, 1975).
Environmental and Biological Studies
- Microbial Degradation : Research on the microbial degradation of N,N-dimethylformamide by Paracoccus sp. strain DMF-3 highlights the environmental significance of understanding the degradation pathways of dimethylformamide derivatives (Zhou et al., 2018).
Pharmaceutical Research
- Tautomeric Behavior in Pharmaceuticals : The tautomeric behavior of sulfonamide derivatives, including those containing dimethylformamide structures, has been investigated, demonstrating their relevance in pharmaceutical and medicinal chemistry (Erturk et al., 2016).
properties
IUPAC Name |
S-[3-[(dimethylamino)methyl]phenyl] N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-13(2)9-10-6-5-7-11(8-10)16-12(15)14(3)4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIXTTINIZSBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)SC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



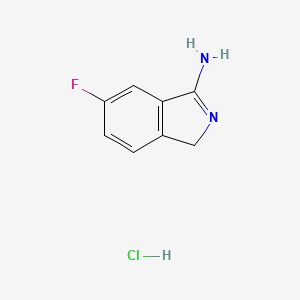
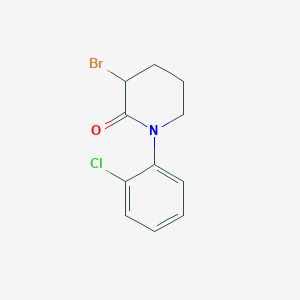
![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)
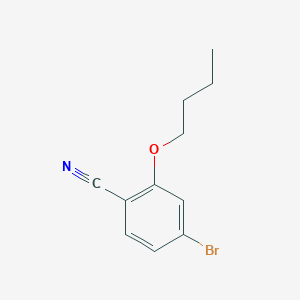
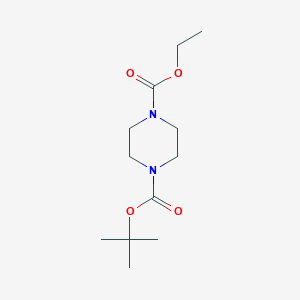
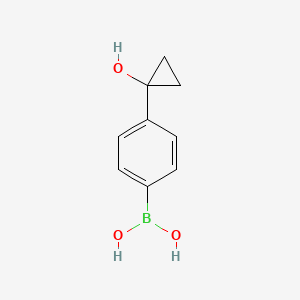
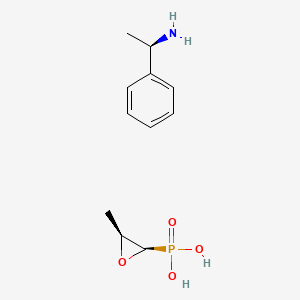
![{2-[Dimethyl(2,4,6-trimethylphenyl)silyl]phenyl}methanol](/img/structure/B1442983.png)
